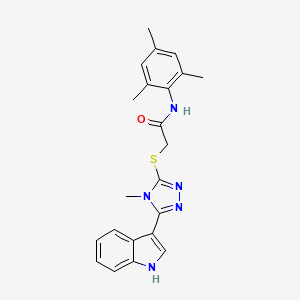

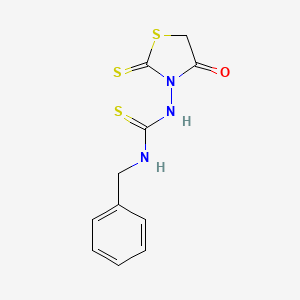

![molecular formula C17H25BrN2O2 B2645961 (R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate CAS No. 1286209-36-6](/img/structure/B2645961.png)

(R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate, also known as Br-MPGP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several neurological disorders.

Applications De Recherche Scientifique

Stereocontrolled Synthesis

Stereocontrolled synthesis is a critical aspect of creating compounds with specific chirality. The side-chain bromination of amino acid derivatives, followed by treatment with silver nitrate, showcases a method to achieve enantiospecific and diastereoselective β-hydroxy-α-amino acids. This process highlights the importance of protecting groups in influencing diastereoselectivity, where tert-butyl esters show greater stereoselectivity, likely due to steric effects (Easton, 1994).

Chiral Auxiliary Applications

The compound has also been used as a chiral auxiliary and building block in peptide synthesis. For instance, the synthesis and application of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate demonstrate its utility in creating enantiomerically pure acids and dipeptides with high selectivity. This showcases its versatility in synthesizing biologically relevant molecules (Studer, Hintermann, & Seebach, 1995).

Diels-Alder Reactions

In the field of organic synthesis, Diels-Alder reactions are a cornerstone. The preparation and reaction of 2-amido substituted furans, including tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, illustrate the compound's role in facilitating these reactions. This approach is crucial for constructing complex cyclic structures, highlighting the compound's role in synthetic chemistry (Padwa, Brodney, & Lynch, 2003).

Photophysical Studies

Rhenium(I) complexes based on terpyridine derivatives with hole-transporting units have been explored for their photophysical properties. These studies are essential for developing materials with potential applications in light-emitting devices and photovoltaics. The synthesis and characterization of these complexes reveal insights into the electronic absorption and redox properties, impacting the design of optoelectronic devices (Wang et al., 2013).

Propriétés

IUPAC Name |

tert-butyl (3R)-3-[(4-bromophenyl)methylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12H2,1-3H3/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTNTLZNFINQER-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine](/img/structure/B2645887.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2645889.png)

![1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea](/img/structure/B2645890.png)

![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2645891.png)

![N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2645895.png)

![4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline](/img/structure/B2645897.png)